2-(1,2,3,4-Tetrahydroquinolin-8-yl)ethan-1-amine dihydrochloride

描述

2-(1,2,3,4-Tetrahydroquinolin-8-yl)ethan-1-amine dihydrochloride is a chemical compound with the CAS Number: 1354952-33-2 . It has a molecular weight of 249.18 and is typically in the form of a powder .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16N2.2ClH/c12-7-6-10-4-1-3-9-5-2-8-13-11(9)10;;/h1,3-4,13H,2,5-8,12H2;2*1H . This indicates that the compound contains a tetrahydroquinoline ring attached to an ethan-1-amine group, and it is associated with two chloride ions.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, the search results do not provide additional physical and chemical properties such as boiling point or density.科学研究应用

Neuroprotective and Antidepressant Properties

Research highlights the potential of compounds related to 2-(1,2,3,4-Tetrahydroquinolin-8-yl)ethan-1-amine dihydrochloride, such as 1MeTIQ, in offering neuroprotective, antiaddictive, and antidepressant-like activities. These properties are evident in various animal models, indicating their potential in treating central nervous system disorders. Mechanisms involve monoaminergic system activation, MAO inhibition, and glutamatergic system activity reduction, suggesting a complex interplay in neuroprotection and therapeutic effects against depression and addiction (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).

Anticancer and Antibiotic Applications

Tetrahydroisoquinoline derivatives, closely related to the structure of interest, have demonstrated significant potential in anticancer and antibiotic applications. The approval of trabectedin, a compound with a similar tetrahydroisoquinoline scaffold, for soft tissue sarcoma treatment marks a significant milestone in this area. These compounds show promise across various therapeutic areas, including cancer and infectious diseases, owing to their unique mechanisms of action (Singh & Shah, 2017).

Synthetic and Structural Insights

Research into the Fischer synthesis of indoles from arylhydrazones, utilizing 2,6-disubstituted arylhydrazones derived from 8-R-N-amino-1,2,3,4-tetrahydroquinolines, has provided valuable insights into the structural transformations and synthetic pathways. These findings contribute to the understanding of the chemical behavior and potential applications of tetrahydroquinoline derivatives in medicinal chemistry (Fusco & Sannicolo, 1978).

Biological Activities of Related Compounds

8-Hydroxyquinoline derivatives, which share structural similarities with 2-(1,2,3,4-Tetrahydroquinolin-8-yl)ethan-1-amine dihydrochloride, exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects. The therapeutic potential of these compounds is significant, with many serving as potent lead compounds for drug development. The diverse pharmacological activities of 8-HQ derivatives highlight the therapeutic value of tetrahydroquinoline-related scaffolds (Saadeh, Sweidan, & Mubarak, 2020).

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .

属性

IUPAC Name |

2-(1,2,3,4-tetrahydroquinolin-8-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.2ClH/c12-7-6-10-4-1-3-9-5-2-8-13-11(9)10;;/h1,3-4,13H,2,5-8,12H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUKXKIUEGKYDLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC=C2)CCN)NC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,2,3,4-Tetrahydroquinolin-8-yl)ethan-1-amine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

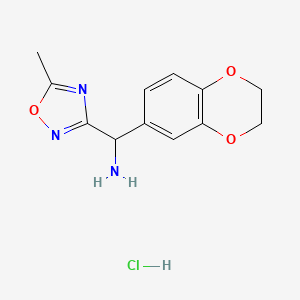

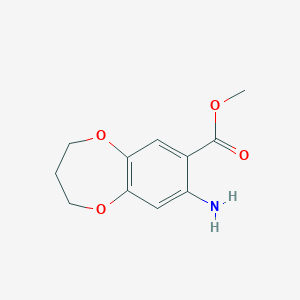

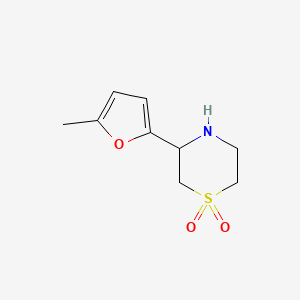

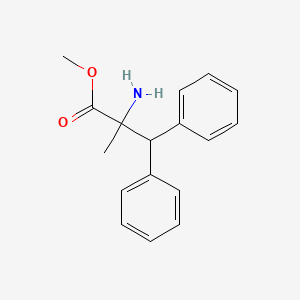

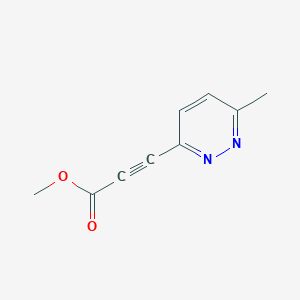

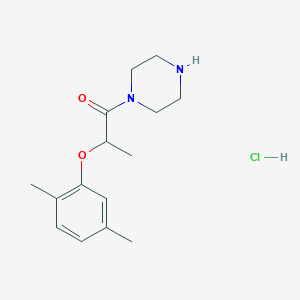

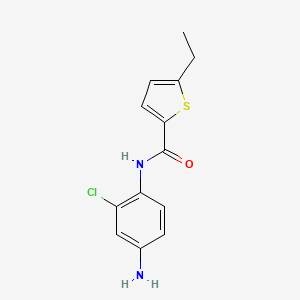

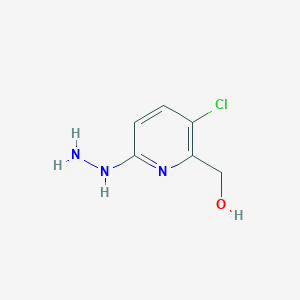

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(ethanesulfonyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B1423458.png)

![N-[(4-chlorophenyl)methyl]-N-methylsulfamoyl chloride](/img/structure/B1423467.png)

![3-chloro-N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]benzamide](/img/structure/B1423468.png)

![1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonamide](/img/structure/B1423469.png)

![Methyl 3-[(3-methoxy-2-methyl-3-oxopropyl)disulfanyl]-2-methylpropanoate](/img/structure/B1423474.png)